Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Medicinal Chemistry Pharmaceutical Process Chemistry Procurement

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1224944-77-7) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its purine isosteric character. The compound bears a chlorine leaving group at the 5-position of the pyrimidine ring and an ethyl carboxylate ester at the 3-position of the pyrazole ring, with a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.632
CAS No. 1224944-77-7
Cat. No. B571992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS1224944-77-7
Molecular FormulaC9H8ClN3O2
Molecular Weight225.632
Structural Identifiers
SMILESCCOC(=O)C1=C2N=C(C=CN2N=C1)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3
InChIKeyUOZKVCQDLXBWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: Strategic Intermediate for Kinase Inhibitors


Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1224944-77-7) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its purine isosteric character [1]. The compound bears a chlorine leaving group at the 5-position of the pyrimidine ring and an ethyl carboxylate ester at the 3-position of the pyrazole ring, with a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol [2]. It is primarily utilized as a pharmaceutical intermediate in the synthesis of kinase inhibitors, most notably serving as a key precursor in the manufacturing route of Repotrectinib (TPX-0005), an FDA-approved ROS1/TRK inhibitor [3].

Why Substitution by Positional Isomers or Halogen Analogs Fails


Substituting Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with its closest analogs introduces critical failures in synthetic utility, downstream reactivity, and procurement feasibility. The positional isomer Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 749216-54-4) places the chlorine at a different electrophilic center, fundamentally altering the regioselectivity of nucleophilic aromatic substitution and cross-coupling reactions [1]. The 5-bromo analog (CAS 1436686-17-7) exhibits a higher molecular weight (270.08 vs. 225.63 g/mol), poorer atom economy, significantly higher cost (approximately 50-fold more expensive per gram), and limited commercial availability with typical lead times of 8–12 weeks compared to immediate stock of the 5-chloro compound . The non-halogenated analog Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 115932-00-8) lacks the reactive handle entirely, precluding direct nucleophilic displacement. The de-esterified analog 5-chloropyrazolo[1,5-a]pyrimidine (CAS 29274-24-6) omits the 3-carboxylate group essential for amide bond formation and further derivatization in medicinal chemistry campaigns .

Quantitative Differentiation vs. Closest Analogs


Procurement Cost Advantage over 5-Bromo Analog

The 5-chloro compound offers a decisive procurement cost advantage over the 5-bromo analog. At the 97% purity grade from a major Chinese supplier (Bidepharm), Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is priced at approximately ¥28 per gram (1 g scale), whereas the 5-bromo analog Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is listed at ¥1,521 per 250 mg, equating to ~¥6,084 per gram . This represents a greater than 200-fold price differential on a per-gram basis. At the 98% HPLC purity tier from AKSci (USA), the 5-chloro compound retails for $16/g, while the 5-bromo analog is only offered at 95% minimum purity with limited stock availability .

Medicinal Chemistry Pharmaceutical Process Chemistry Procurement

Supply Chain Reliability and Stock Availability

The 5-chloro compound demonstrates substantially broader commercial availability with shorter lead times than its 5-bromo counterpart. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is stocked at multiple tier-1 suppliers: TCI Chemicals (>98.0% HPLC, in-stock from Shanghai and Tianjin warehouses) , AKSci (98% HPLC, in-stock at 1g, 5g, and 25g scales) , Capotchem (98% min HPLC, production scale up to kilograms) [1], and Bidepharm (97%,现货/spot stock at multiple packaging tiers) . In contrast, the 5-bromo analog at Aladdin Scientific is listed with an 8–12 week lead time even for 25 mg quantities . The non-halogenated analog (CAS 115932-00-8) and 7-chloro isomer (CAS 749216-54-4) have fewer supplier listings and lower purity specifications (typically 95% vs. 97–98%).

Chemical Sourcing Supply Chain Pharmaceutical Development

Regioselective Reactivity: 5-Chloro vs. 7-Chloro Position

The 5-chloro substituent on the pyrazolo[1,5-a]pyrimidine scaffold undergoes regioselective nucleophilic addition with Grignard reagents, as demonstrated by Rout et al. (2022), who achieved reliable functionalization of 5-chloropyrazolo[1,5-a]pyrimidines using organomagnesium reagents with DFT-guided regioselectivity prediction [1]. The 7-chloro positional isomer (CAS 749216-54-4) displays a fundamentally different reactivity profile: the 7-chloro position is susceptible to AlCl₃-induced C–C bond formation with arenes, representing a distinct mechanistic pathway not interchangeable with 5-chloro chemistry . The differentiation is electronically governed — the 5-position is conjugated to the pyrazole N1 and bridgehead nitrogen, making it more activated toward nucleophilic aromatic substitution (SNAr) than the 7-position, which is adjacent to the pyrimidine N8 and exhibits different electrophilicity [1].

Synthetic Methodology C-H Functionalization Organometallic Chemistry

Documented Intermediate in Repotrectinib Synthesis

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is explicitly documented as a key intermediate in the synthesis of Repotrectinib (TPX-0005), an FDA-approved tyrosine kinase inhibitor for ROS1 fusion-positive non-small cell lung cancer [1]. Multiple independent supplier catalogs specifically designate this CAS number as a 'Repotrectinib intermediate' (洛普替尼中间体) [2][3]. Neither the 5-bromo analog (CAS 1436686-17-7) nor the 7-chloro isomer (CAS 749216-54-4) nor the non-halogenated analog (CAS 115932-00-8) is cited in the Repotrectinib synthetic route. The 5-chloro-3-ethyl ester substitution pattern is structurally required for the specific bond disconnections employed in the patented synthetic pathway [1]. This clinical-stage validation provides a level of procurement confidence that alternative analogs cannot offer.

Targeted Cancer Therapy ROS1 Inhibitor Process Chemistry

Atom Economy and Molecular Weight Efficiency vs. 5-Bromo

The 5-chloro compound possesses a molecular weight of 225.63 g/mol, 44.45 Da lower than the 5-bromo analog (270.08 g/mol) [1][2]. This represents a 16.5% reduction in mass for the reactive scaffold, which is significant in the context of fragment-based drug discovery where final compound molecular weight is tightly constrained by Lipinski's Rule of Five (target <500 Da). When the scaffold is elaborated into final kinase inhibitors through sequential amination, Suzuki coupling, and amide bond formation, the chloro-derived products maintain a consistently lower molecular weight than their bromo-derived counterparts by the same 44.45 Da offset, providing greater compliance with drug-likeness criteria. The 5-chloro compound also exhibits a defined melting point of 122.0–126.0°C , facilitating straightforward handling and purity assessment, whereas the bromo analog's melting point is less consistently reported across vendor sources.

Fragment-Based Drug Design Lead Optimization Synthetic Efficiency

Dual Reactive Handle Advantage vs. Non-Ester Analog

The target compound provides two orthogonal reactive handles: the 5-chloro group for nucleophilic aromatic substitution and the 3-ethyl carboxylate for ester hydrolysis, amidation, or reduction. By contrast, 5-chloropyrazolo[1,5-a]pyrimidine (CAS 29274-24-6; MW 153.57) lacks the 3-carboxylate entirely, limiting downstream derivatization to modifications at the halogen position and the pyrimidine ring . In the B-Raf kinase inhibitor SAR reported by Gopalsamy et al. (2009), the 3-carboxylate moiety was shown to be critical for biochemical potency: ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives achieved B-Raf IC₅₀ values as low as 1.5 μM, and the carboxylate region was identified as a key pharmacophoric element amenable to optimization [1]. The 3-ethyl ester also serves as a precursor to the corresponding carboxylic acid, which is a documented warhead in multiple kinase inhibitor patents including JAK (US8637526) and Trk (US8791123) inhibitor families [2].

Diversifiable Scaffold Amide Bond Formation Medicinal Chemistry

Optimal Procurement and Application Scenarios


Kinase Inhibitor Library Synthesis with Budget Constraints

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should select Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate as the scaffold of choice when project budgets preclude the 200-fold more expensive 5-bromo analog. The 5-chloro compound enables parallel SNAr diversification with amine nucleophiles at the 5-position while preserving the 3-ethyl ester for subsequent amide coupling, yielding 50–200 compound libraries at a scaffold cost of approximately $28 per gram of starting material versus ~$6,000 per gram for the bromo alternative . The documented regioselective reactivity with Grignard and organozinc reagents further expands diversification options beyond simple SNAr [1].

Process Development for ROS1/TRK Inhibitor Manufacturing

Process chemistry groups developing scalable synthetic routes toward Repotrectinib or related ROS1/TRK clinical candidates should prioritize the 5-chloro-3-ethyl ester substitution pattern, as this specific intermediate is validated in the Repotrectinib patent family and is available at kilogram scale with 98% HPLC purity from multiple qualified suppliers [2]. The compound's defined melting point (122–126°C) and crystalline solid form at ambient temperature facilitate large-scale handling, drying, and quality control operations that are more cumbersome with the 5-bromo analog due to its limited bulk availability .

Fragment-Based Drug Discovery with MW Efficiency

Fragment-based drug discovery programs operating under strict molecular weight constraints (target fragment MW <300 Da, final lead <500 Da) benefit from the 225.63 Da mass of the 5-chloro scaffold, which is 16.5% lighter than the 5-bromo analog (270.08 Da) [3]. The 44.5 Da mass savings provides critical headroom for appending larger pharmacophoric fragments in the hit-to-lead optimization phase. The scaffold's XLogP3-AA of 1.5 and zero hydrogen bond donors further support favorable physicochemical properties for CNS or oral drug space [3].

Dual-Functionalization for Kinase Hinge and Solvent-Exposed Regions

Research groups pursuing simultaneous optimization of kinase hinge-binding (5-position) and ribose-pocket/solvent-exposed interactions (3-position) should utilize the orthogonal reactivity of the 5-chloro and 3-ethyl ester groups. This dual-handle architecture enables sequential functionalization: first, nucleophilic displacement of the 5-chloro group to install hinge-binding motifs (amines, anilines, heterocycles), followed by ester hydrolysis and amide coupling at the 3-position to modulate solubility, potency, and selectivity [4]. This strategy is consistent with the SAR trends established for pyrazolo[1,5-a]pyrimidine-3-carboxylate B-Raf inhibitors, where both the 5-substituent and 3-carboxylate modifications independently influenced biochemical potency and cellular activity [4].

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